molecular formula C17H16Cl2N2O5 B1342057 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide CAS No. 76120-22-4

2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide

Cat. No.: B1342057
CAS No.: 76120-22-4
M. Wt: 399.2 g/mol
InChI Key: YDEFRHHEMOGTCU-UHFFFAOYSA-N
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Description

2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide is a synthetic organic compound characterized by its complex aromatic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide typically involves multiple steps, starting with the preparation of the core aromatic structures. One common route includes the nitration of 2,4-dichlorophenol to introduce the nitro group, followed by etherification with 2-nitrophenol. The final step involves the amidation reaction with N-ethylpropanamide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. Large-scale production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Reduction: Formation of 2-[5-(2,4-dichlorophenoxy)-2-aminophenoxy]-N-ethylpropanamide.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.

Biology: In biological research, it may be used to study the effects of aromatic compounds on biological systems, particularly in the context of enzyme interactions and metabolic pathways.

Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The nitro and amide groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.

    Triclosan: An antibacterial agent with a similar dichlorophenoxy structure but different functional groups.

Uniqueness: 2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide is unique due to its combination of nitro and amide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for specialized applications in various fields.

Properties

IUPAC Name

2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O5/c1-3-20-17(22)10(2)25-16-9-12(5-6-14(16)21(23)24)26-15-7-4-11(18)8-13(15)19/h4-10H,3H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEFRHHEMOGTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601973
Record name 2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76120-22-4
Record name 2-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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